4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a dihydroquinoxalinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-ethoxybenzaldehyde with 1,2-diaminobenzene to form the intermediate quinoxaline derivative. This intermediate is then subjected to acetylation using acetic anhydride under acidic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce dihydroquinoxaline derivatives with altered electronic properties.
Scientific Research Applications
4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity, making it a subject of medicinal chemistry research.
Industry: The compound’s unique structure could be exploited in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoxaline core and ethoxyphenyl group. These interactions may modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-methoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one: Similar structure with a methoxy group instead of an ethoxy group.
4-(2-(4-chlorophenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one: Contains a chlorophenyl group instead of an ethoxyphenyl group.
4-(2-(4-nitrophenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one: Features a nitrophenyl group in place of the ethoxyphenyl group.
Uniqueness
The uniqueness of 4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The ethoxy group may influence the compound’s solubility, reactivity, and interaction with biological targets, differentiating it from similar compounds with other substituents.
Properties
IUPAC Name |
4-[2-(4-ethoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-23-14-9-7-13(8-10-14)11-18(22)20-12-17(21)19-15-5-3-4-6-16(15)20/h3-10H,2,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMFSVAXFMATEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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